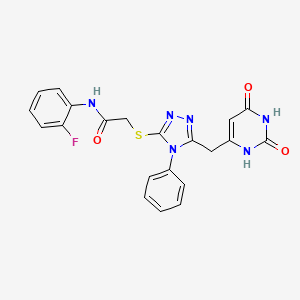

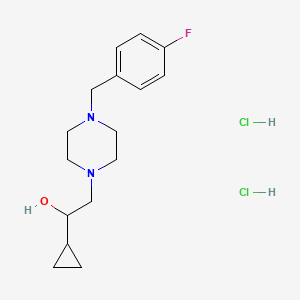

![molecular formula C18H19N3O3 B2354568 N-(2-(imidazo[1,2-a]piridin-2-il)etil)-2,4-dimetoxi-benzamida CAS No. 868977-62-2](/img/structure/B2354568.png)

N-(2-(imidazo[1,2-a]piridin-2-il)etil)-2,4-dimetoxi-benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The imidazo[1,2-a]pyridine core is a versatile structure that has been extensively studied for its biological and pharmacological activities .

Aplicaciones Científicas De Investigación

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer, antiviral, antibacterial, and anti-inflammatory activities . The compound’s imidazo[1,2-a]pyridine core is also used in the development of pharmaceutical drugs, such as sedatives, analgesics, and anti-ulcer agents . Additionally, it has applications in materials science, where it is used in the development of optoelectronic devices and sensors .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Mode of Action

Related imidazo[1,2-a]pyridine derivatives have been shown to exhibit antifungal activity, particularly against candida spp . These compounds inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes . This inhibition is achieved through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway .

Biochemical Pathways

Related compounds have been shown to inhibit the ergosterol biosynthesis pathway in candida spp . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to cell death .

Pharmacokinetics

A related compound, referred to as probe ii, has been analyzed for its admet properties . This analysis suggested that Probe II could be moderately toxic to humans, though in-vitro toxicity studies would be necessary to understand the real-time toxic level .

Result of Action

Related compounds have been shown to exhibit potent antifungal activity against candida spp, including several multidrug-resistant strains . These compounds exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, sufficient to eliminate the Candida spp .

Action Environment

The synthesis of related compounds has been achieved under different reaction conditions, suggesting that the environment could potentially influence the properties and actions of these compounds .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the Sandmeyer reaction, which is efficient and mild, allowing for the stereospecific synthesis of the imidazo[1,2-a]pyridine ring system . Another approach involves the use of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include continuous flow chemistry and automated synthesis platforms to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . The imidazo[1,2-a]pyridine core can be functionalized through radical reactions, which are facilitated by transition metal catalysts or metal-free conditions .

Common Reagents and Conditions: Common reagents used in these reactions include iodine, tert-butyl hydroperoxide (TBHP), and various transition metal catalysts . The reaction conditions are typically mild and can be carried out at room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions depend on the specific functionalization being performed.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide include other imidazo[1,2-a]pyridine derivatives, such as alpidem, miroprofen, minodronic acid, zolpidem, and zolimidine . These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific biological activities.

Uniqueness: What sets N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide apart is its unique combination of the imidazo[1,2-a]pyridine core with the 2,4-dimethoxybenzamide moiety. This combination enhances its pharmacological properties and broadens its range of applications in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-23-14-6-7-15(16(11-14)24-2)18(22)19-9-8-13-12-21-10-4-3-5-17(21)20-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJNGMGVHBJIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B2354486.png)

amino}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2354490.png)

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B2354491.png)

![4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2354495.png)

![5-(bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)

![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)

![2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide](/img/structure/B2354500.png)

![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)

![2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2354508.png)